

Technical Guide: 3,4-Difluoro-5-nitrobenzaldehyde

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Compound of Interest

Compound Name:	3,4-Difluoro-5-nitrobenzaldehyde
CAS No.:	1803730-07-5
Cat. No.:	B1409078

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Executive Summary

3,4-Difluoro-5-nitrobenzaldehyde is a highly specialized electrophilic aromatic intermediate used primarily in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and kinase inhibitors.^[1] Its core value lies in its differential reactivity: the presence of two fluorine atoms activated by a nitro group and an aldehyde moiety creates a "chassis" for regio-selective Nucleophilic Aromatic Substitution (SNAr).^[1]

Unlike its dihydroxy analog (a direct precursor to Entacapone), the difluoro variant allows medicinal chemists to introduce non-oxygen nucleophiles (amines, thiols) into the 3- and 4-positions, expanding the structure-activity relationship (SAR) space for neurodegenerative and oncology drug discovery.^[1]

Chemical Identity & Physical Properties^{[1][2][3][4][5]} ^{[6][7]}

Property	Data
CAS Number	1803730-07-5
IUPAC Name	3,4-Difluoro-5-nitrobenzaldehyde
Molecular Formula	C ₇ H ₃ F ₂ NO ₃
Molecular Weight	187.10 g/mol
Appearance	Pale yellow to amber crystalline solid (predicted)
Solubility	Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water.[1]
Melting Point	Approx. 50–60 °C (Based on structural analogs)
Key Functional Groups	Aldehyde (C-1), Fluorines (C-3, C-4), Nitro (C-5)

Synthesis & Manufacturing Routes

Direct nitration of 3,4-difluorobenzaldehyde is problematic due to directing effects.[1] The aldehyde (meta-director) and C-4 fluorine (ortho/para-director) compete, often yielding the 6-nitro isomer as the major product rather than the desired 5-nitro isomer.[1] Consequently, alternative industrial routes are preferred to ensure regiochemical purity.

Route A: Halogen Exchange (Halex) - Recommended Industrial Route

This pathway utilizes the commercially available 3,4-dichloro-5-nitrobenzaldehyde (CAS 53581-87-6).[1] The chlorine atoms are displaced by fluoride ions using Potassium Fluoride (KF) in a polar aprotic solvent.

Protocol:

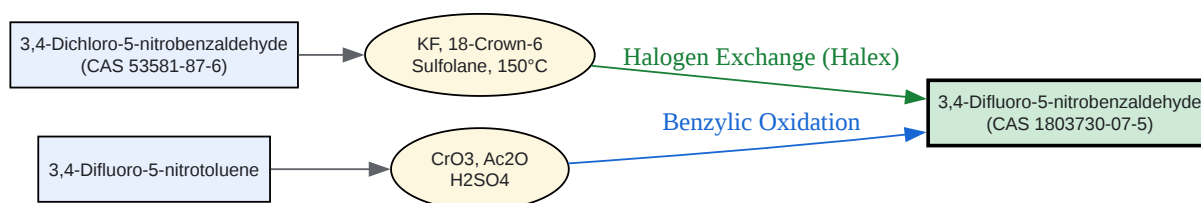
- Reagents: 3,4-Dichloro-5-nitrobenzaldehyde (1.0 eq), Spray-dried KF (2.5 eq), 18-Crown-6 (0.05 eq, catalyst).
- Solvent: Sulfolane or DMSO (Anhydrous).

- Conditions: Heat to 140–160°C for 4–6 hours under N₂ atmosphere.
- Workup: Quench into ice water, extract with Ethyl Acetate, wash with brine, and recrystallize from hexanes/EtOAc.
- Mechanism: S_NAr. The nitro group at C-5 activates the C-4 chlorine significantly more than the C-3 chlorine, but at high temperatures, both are exchanged.[1]

Route B: Oxidation of Toluene Precursor[1]

- Precursor: 3,4-Difluoro-5-nitrotoluene.[1]
- Oxidation: Radical bromination (NBS/AIBN) followed by Sommelet reaction or hydrolysis; or direct oxidation using CrO₃/Ac₂O (chromyl acetate method).
- Advantage: Avoids the regioselectivity issues of direct nitration of the aldehyde.

Visualization: Synthesis Pathways



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Figure 1: Comparison of Halogen Exchange (Halex) and Oxidation routes for synthesis.

Reactivity Profile & S_NAr Selectivity

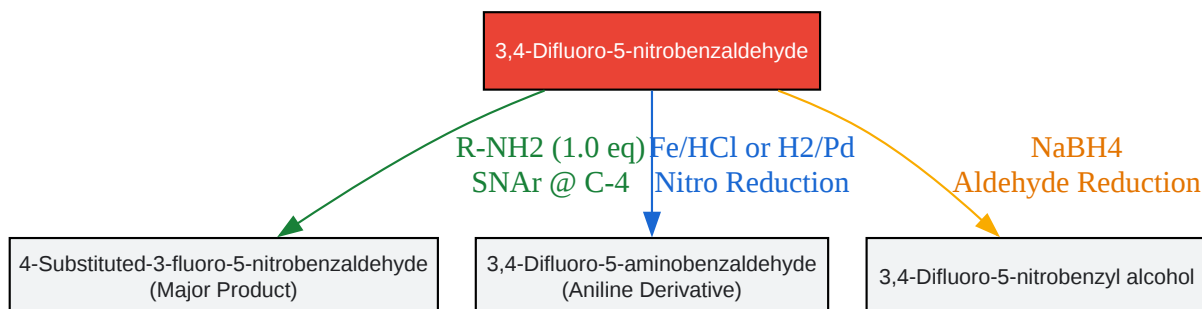
The compound's utility is defined by the differential electrophilicity of the C-3 and C-4 positions.
[1]

- C-4 Position (Most Reactive):

- Activation: Ortho to Nitro (strong resonance withdrawal), Para to Aldehyde (strong resonance withdrawal).
- Outcome: Nucleophiles (amines, alkoxides) preferentially attack here first.
- C-3 Position (Less Reactive):
 - Activation: Meta to Nitro, Meta to Aldehyde. The inductive effect of the adjacent fluorine at C-4 aids activation, but it lacks the resonance stabilization of the Meisenheimer complex found at C-4.[1]

Strategic Application: This selectivity allows for the synthesis of non-symmetric 3,4-disubstituted compounds.[1] A chemist can introduce a primary amine at C-4, then use harsher conditions to displace C-3, or leave C-3 as a fluorine for metabolic blocking.[1]

Visualization: Reactivity Map



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Figure 2: Divergent synthesis pathways based on functional group reactivity.

Applications in Drug Discovery[1]

A. COMT Inhibitor Development

This compound is a fluorinated scaffold analog for Entacapone and Tolcapone.

- Mechanism: The 3,4-dihydroxy-5-nitro moiety (catechol) is essential for binding to the Magnesium ion in the COMT enzyme active site.[1]

- Usage: **3,4-Difluoro-5-nitrobenzaldehyde** serves as a precursor.[1] Hydrolysis (using KOH/DMSO) converts the fluorines to hydroxyls, yielding 3,4-Dihydroxy-5-nitrobenzaldehyde (CAS 116313-85-0), the direct intermediate for Entacapone.[1]
- Advantage: Using the difluoro intermediate allows for the late-stage introduction of isotopic labels (¹⁸F) for PET imaging or the synthesis of "masked" catechols (e.g., prodrugs).[1]

B. Kinase Inhibitors (EGFR/VEGFR)

Many kinase inhibitors require an electron-deficient aromatic ring linked to an amine.[1]

- Workflow: The aldehyde is used to attach the "tail" of the inhibitor (via reductive amination), while the fluorines are displaced by aniline or heterocyclic amines to form the "hinge-binding" motif.[1]
- Benefit: The nitro group can be reduced to an aniline later, providing an attachment point for solubilizing groups or acrylamides (for covalent inhibitors).

Safety & Handling (E-E-A-T)

- Hazards: As a nitro-aromatic aldehyde, this compound is likely skin sensitizing and potentially mutagenic.[1] It should be treated as a potent electrophile.
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids.[1]
- Spill Protocol: Do not use ketones (acetone) for cleaning spills, as enolate formation can trigger exothermic polymerization. Use alcohols or soapy water.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5748957 (Related Analog: 3,4-Dihydroxy-5-nitrobenzaldehyde).[1] Retrieved from [\[Link\]](#)
- PrepChem. Nitration of substituted benzaldehydes: General Procedures. Retrieved from [\[Link\]](#) (Note: Illustrates regioselectivity challenges).

- Google Patents.Process for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde (Entacapone Intermediate).[1] Retrieved from

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Sources

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